molecular formula C11H22N2O2 B7984910 [(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid

[(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid

Cat. No.: B7984910
M. Wt: 214.30 g/mol
InChI Key: YTNRKKINRUNGCM-UHFFFAOYSA-N
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Description

[(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid is a glycine derivative featuring a cyclohexyl ring substituted with a dimethylamino group at the 4-position and a methylamino group attached to the acetic acid backbone. The dimethylamino group enhances basicity, while the cyclohexyl ring contributes to steric bulk and lipophilicity, making it structurally distinct from simpler amino-acetic acid derivatives. Such structural attributes suggest applications in medicinal chemistry, particularly in modulating pharmacokinetic properties like bioavailability or receptor binding .

Properties

IUPAC Name

2-[[4-(dimethylamino)cyclohexyl]-methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-12(2)9-4-6-10(7-5-9)13(3)8-11(14)15/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNRKKINRUNGCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)N(C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexylamine with dimethylamine, followed by the introduction of a methylamino group. The final step involves the carboxylation of the intermediate product to form the acetic acid moiety. Reaction conditions often require the use of solvents such as methanol or ethanol, and catalysts like palladium or platinum to facilitate the reactions.

Industrial Production Methods

Industrial production of [(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid may involve large-scale batch reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Synthetic Opioids Development
DMAC is related to the synthesis of novel synthetic opioids (NSOs), which are increasingly prevalent in both medical and illicit contexts. Its structural analogs can function as potent μ-opioid receptor agonists, making them relevant for pain management . The pharmacological characterization of such compounds demonstrates their potential effectiveness in analgesic therapies.

2. Drug Formulation
DMAC is utilized in the formulation of drugs aimed at treating chronic pain and other conditions where opioid analgesics are indicated. The compound's ability to cross the blood-brain barrier enhances its efficacy as a central nervous system (CNS) agent, which is crucial for therapeutic applications .

Case Studies

Case Study 1: Analgesic Properties
A study evaluated the analgesic effects of DMAC-related compounds using various animal models. The results indicated that these compounds exhibited significant antinociceptive effects, comparable to traditional opioids, suggesting a viable alternative for pain management .

Case Study 2: Safety and Efficacy
Research on the safety profile of DMAC derivatives highlighted their potential for reduced side effects compared to conventional opioids. This makes them attractive candidates for further clinical development, particularly in populations at risk for opioid dependency .

Mechanism of Action

The mechanism of action of [(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related acetic acid derivatives, focusing on substituent variations and their implications:

[(4-Acetylamino-cyclohexyl)-methyl-amino]-acetic Acid

  • Structural Difference: Replaces the dimethylamino group with an acetylamino (-NHCOCH₃) group.
  • Impact: Reduced basicity due to the electron-withdrawing acetyl group. Lower lipophilicity compared to the dimethylamino analog.
  • Applications: Potential for targeted drug delivery due to improved solubility and amide-mediated interactions .

[(4-tert-Butoxycarbonylamino-cyclohexyl)-ethyl-amino]-acetic Acid

  • Structural Difference: Substitutes dimethylamino with tert-butoxycarbonylamino (Boc-protected amine) and methylamino with ethylamino.
  • Impact: Boc group introduces steric hindrance and protects the amine during synthesis. Ethylamino increases hydrophobicity slightly compared to methylamino. Deprotection (removal of Boc) required for active amine functionality.
  • Applications : Useful in peptide synthesis as a protected intermediate .

[(4-Chloro-benzyl)-methyl-amino]-acetic Acid

  • Structural Difference : Cyclohexyl ring replaced by a 4-chlorobenzyl group.
  • Impact: Aromatic ring enhances π-π stacking and electronic effects (Cl substituent). Higher lipophilicity than cyclohexyl analogs.
  • Applications : Antimicrobial or anticancer agents due to halogenated aromatic motifs .

[4-(Methylamino)phenyl]acetic Acid

  • Structural Difference: Simpler aromatic structure with a methylamino group directly attached to a phenyl ring.
  • Impact :
    • Reduced steric hindrance and increased planarity.
    • Enhanced conjugation via the phenyl-acetic acid system.
    • Lower basicity compared to cyclohexyl derivatives.
  • Applications: Precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) .

Mechanistic and Functional Insights

  • Electronic Effects: Dimethylamino groups (electron-donating) increase basicity and nucleophilicity, enhancing interactions with acidic biological targets. Acetylamino or Boc groups reduce reactivity, favoring stability .
  • Solubility : Carboxylic acid groups enable salt formation, improving aqueous solubility. Lipophilic substituents (e.g., tert-Boc, chlorobenzyl) balance membrane permeability .

Biological Activity

[(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid is a compound of interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of a cyclohexyl ring substituted with a dimethylamino group and an acetic acid moiety. This structural configuration is significant for its interaction with biological targets.

Biological Activity Overview

Research indicates that [(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid exhibits various biological activities, including:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can be crucial in regulating metabolic pathways.
  • Receptor Interaction : It has shown potential in modulating receptor activity, particularly in neurotransmitter systems.
  • Antinociceptive Effects : Studies suggest that it may possess analgesic properties, making it a candidate for pain management therapies.

The mechanism by which [(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid exerts its effects involves:

  • Binding to Receptors : The compound may bind to various receptors in the central nervous system, influencing neurotransmitter release and synaptic transmission.
  • Modulation of Signaling Pathways : It can alter intracellular signaling cascades that are critical for cellular responses to stimuli.

Research Findings and Case Studies

Several studies have been conducted to elucidate the biological activity of this compound. Notable findings include:

  • In Vitro Studies : Laboratory experiments have demonstrated that [(4-Dimethylamino-cyclohexyl)-methyl-amino]-acetic acid can inhibit specific enzymes involved in metabolic processes. For instance, it was found to reduce the activity of cyclooxygenase enzymes, which play a role in inflammation and pain signaling.
  • Animal Models : In vivo studies using rodent models have shown that administration of the compound leads to significant reductions in pain response, suggesting its potential as an analgesic agent.
  • Comparative Studies : Research comparing this compound with other similar molecules indicates that it may offer improved efficacy or reduced side effects compared to traditional analgesics.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits cyclooxygenase enzymes
Receptor ModulationAffects neurotransmitter receptor activity
Antinociceptive EffectReduces pain responses in animal models

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